6-(4-Bromo-2-fluorophenoxy)hexanehydrazide
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Overview
Description
6-(4-Bromo-2-fluorophenoxy)hexanehydrazide is a chemical compound that features a bromo and fluoro-substituted phenoxy group attached to a hexanoic acid hydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromo-2-fluorophenoxy)hexanehydrazide typically involves multiple steps. One common method starts with the preparation of 4-bromo-2-fluorophenol, which is then reacted with hexanoic acid to form 6-(4-Bromo-2-fluorophenoxy)-hexanoic acid. This intermediate is subsequently converted to its hydrazide form by reacting with hydrazine hydrate under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromo-2-fluorophenoxy)hexanehydrazide can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could produce amines.
Scientific Research Applications
6-(4-Bromo-2-fluorophenoxy)hexanehydrazide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-Bromo-2-fluorophenoxy)hexanehydrazide involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes or receptors, while the hydrazide group may form hydrogen bonds or other interactions with biological molecules. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorophenoxy)-hexanoic acid
- 6-(4-Bromo-2-fluorophenoxy)hexanenitrile
- 3-(4-Bromo-2-fluorophenoxy)-2-pyrazinecarboxylic acid
Uniqueness
6-(4-Bromo-2-fluorophenoxy)hexanehydrazide is unique due to the presence of both bromo and fluoro substituents on the phenoxy group, as well as the hydrazide functionality. This combination of features can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-(4-bromo-2-fluorophenoxy)hexanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFN2O2/c13-9-5-6-11(10(14)8-9)18-7-3-1-2-4-12(17)16-15/h5-6,8H,1-4,7,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEBTTQSUPJXQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)OCCCCCC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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